REACTION_CXSMILES
|
CC1C(=C)C(C(C(C(NC)CC2C=CC=CC=2)=O)C)CC(=O)NCCCC(C(C)=O)CC(=C)C(CC2N=CNC=2)C(C)C(=O)C(CC2C=CC=CC=2)CC(=[O:5])C1CCCCN.[C:62]([O-:65])(=[O:64])[CH3:63].[N+:66]([C:69]1[CH:74]=[CH:73][C:72](CC([O-])=O)=[CH:71][CH:70]=1)([O-:68])=[O:67]>CN(C)C=O>[C:62]([O:65][C:72]1[CH:73]=[CH:74][C:69]([N+:66]([O-:68])=[O:67])=[CH:70][CH:71]=1)(=[O:64])[CH3:63].[N+:66]([C:69]1[CH:74]=[CH:73][C:72]([OH:5])=[CH:71][CH:70]=1)([O-:68])=[O:67]
|
Name
|
calcitonine
|
Quantity
|
10 mg
|
Type
|
reactant
|
Smiles
|
CC1C(C(=O)CC(C(=O)C(C(C(=C)CC(CCCNC(=O)CC(C1=C)C(C)C(=O)C(CC=2C=CC=CC2)NC)C(=O)C)CC3=CNC=N3)C)CC=4C=CC=CC4)CCCCN
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-]
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CC=C(C=C1)CC(=O)[O-]
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
rinsed with nitrogen
|
Type
|
ADDITION
|
Details
|
5 ml of 2N-acetic acid are then added
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)OC1=CC=C(C=C1)[N+](=O)[O-]
|
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C1=CC=C(C=C1)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |